molecular formula C15H12ClN B6245590 3-phenylquinoline hydrochloride CAS No. 1875-37-2

3-phenylquinoline hydrochloride

Cat. No.: B6245590
CAS No.: 1875-37-2
M. Wt: 241.71 g/mol
InChI Key: IAISOQNGFKSOEJ-UHFFFAOYSA-N
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Description

3-Phenylquinoline hydrochloride is an organic compound with the molecular formula C15H12ClN and a molecular weight of 241.72 . It features a quinoline scaffold, a structure of significant interest in medicinal chemistry for developing new pharmacologically active compounds . The quinoline core is a privileged structure in drug discovery, and its derivatives are frequently explored as key intermediates in synthetic organic chemistry . Researchers are actively developing new quinoline-based compounds for various applications, including the investigation of their potential as blockers of channel proteins like Panx-1, which is a promising therapeutic target for pathologies such as neuropathic pain, ischemic stroke, and cancer . As a building block, this compound can be utilized in the design and synthesis of novel molecules for biological screening and structure-activity relationship (SAR) studies . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1875-37-2

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

3-phenylquinoline;hydrochloride

InChI

InChI=1S/C15H11N.ClH/c1-2-6-12(7-3-1)14-10-13-8-4-5-9-15(13)16-11-14;/h1-11H;1H

InChI Key

IAISOQNGFKSOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2.Cl

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Phenylquinoline Hydrochloride and Its Analogues

Established Reaction Pathways for 3-Phenylquinoline (B3031154) Hydrochloride Synthesis

The construction of the 3-phenylquinoline framework can be achieved through several classical and modern synthetic reactions. These methods offer diverse pathways, starting from readily available precursors and allowing for the introduction of various substituents on the quinoline (B57606) ring.

Doebner-Type Reactions and Mechanistic Considerations

The Doebner reaction and its variant, the Doebner-Miller reaction, are powerful tools for the synthesis of quinolines. The Doebner reaction involves a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgiipseries.org For the synthesis of a 3-phenylquinoline derivative, such as 2-phenylquinoline-4-carboxylic acid, the reaction would typically employ an aniline, benzaldehyde, and pyruvic acid. scientific.net

The mechanism of the Doebner reaction is thought to proceed through two possible pathways. wikipedia.org One pathway involves an initial aldol (B89426) condensation between pyruvic acid and the aldehyde, followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative mechanism proposes the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and dehydration. wikipedia.orgresearchgate.net A notable advancement is the use of catalysts like iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)3], which can promote the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid with high efficiency. scientific.net The Doebner-Miller reaction, a related synthesis, utilizes an aniline and an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol condensation. iipseries.orgwikipedia.orgyoutube.com This method is catalyzed by Brønsted or Lewis acids. wikipedia.org

ReactionReactantsKey Reagents/CatalystsProduct
Doebner Reaction Aniline, Benzaldehyde, Pyruvic AcidAcid catalyst (e.g., Fe(OTf)3)2-Phenylquinoline-4-carboxylic acid
Doebner-Miller Reaction Aniline, α,β-Unsaturated carbonyl compoundBrønsted or Lewis acidSubstituted quinoline

Pfitzinger Reaction Modalities

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. iipseries.orgwikipedia.orgresearchgate.net To synthesize a 3-phenylquinoline derivative using this method, an appropriate α-methylene ketone with a phenyl group would be required. For instance, the reaction of isatin with acetophenone (B1666503) in a basic medium, such as a potassium hydroxide (B78521) solution, yields 2-phenylquinoline-4-carboxylic acid. frontiersin.org

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the ketone to form an imine, which subsequently tautomerizes to an enamine. wikipedia.org Intramolecular cyclization of the enamine followed by dehydration furnishes the quinoline-4-carboxylic acid. wikipedia.org This reaction is a cornerstone in the synthesis of various substituted quinoline-4-carboxylic acids. researchgate.netresearchgate.netresearchgate.net

ReactantsKey Reagents/CatalystsProduct
Isatin, AcetophenoneStrong base (e.g., KOH)2-Phenylquinoline-4-carboxylic acid

Vilsmeier-Haack Approaches to Arylquinolines

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgijpcbs.comjk-sci.com In the context of quinoline synthesis, it is particularly useful for preparing functionalized precursors. The reaction of N-arylacetamides with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.comresearchgate.net

The mechanism involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl3. wikipedia.org The N-arylacetamide then undergoes cyclization and subsequent reaction with the Vilsmeier reagent to yield the 2-chloro-3-formylquinoline. niscpr.res.in While this reaction does not directly produce a 3-phenylquinoline, the resulting 2-chloro-3-formylquinoline is a valuable intermediate. The chloro and formyl groups can be further manipulated. For instance, the chloro group can be subjected to nucleophilic substitution or a Suzuki coupling with phenylboronic acid to introduce the phenyl group at a different position, and the formyl group can be transformed into other functionalities. niscpr.res.inresearchgate.net

Starting MaterialReagentsIntermediate Product
N-ArylacetamidePOCl3, DMF2-Chloro-3-formylquinoline

Knorr Reactions in Quinoline Annulation

The Knorr quinoline synthesis involves the intramolecular cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (a 2-quinolone). iipseries.orgwikipedia.orgorientjchem.org To apply this to the synthesis of a 3-phenylquinoline derivative, a β-ketoanilide bearing a phenyl group at the appropriate position is required.

The reaction proceeds by the formation of the β-ketoanilide from an aniline and a β-ketoester. chempedia.info Subsequent treatment with a strong acid induces an electrophilic aromatic substitution, leading to the cyclized product. wikipedia.org The reaction conditions, particularly the amount of acid used, can influence the outcome, with the potential for the formation of 4-hydroxyquinolines as a competing product under certain conditions. wikipedia.org A revised mechanism suggests the involvement of an O,O-dicationic intermediate as a superelectrophile. wikipedia.org

Starting MaterialKey Reagents/CatalystsProduct
β-KetoanilideStrong acid (e.g., H2SO4, PPA)2-Hydroxyquinoline

Metal-Catalyzed Cross-Coupling Reactions (e.g., Carbonylative, Suzuki)

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon bonds, and metal-catalyzed cross-coupling reactions are at the forefront of these methods. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a highly effective strategy for the synthesis of biaryl compounds, including 3-phenylquinolines. organic-chemistry.orglibretexts.org For instance, a 3-haloquinoline can be coupled with phenylboronic acid in the presence of a palladium catalyst and a base to afford 3-phenylquinoline. The catalytic cycle involves oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Carbonylative coupling reactions also provide a pathway to quinoline derivatives. While specific examples for 3-phenylquinoline hydrochloride are less common in the initial search, the general principle involves the palladium-catalyzed insertion of carbon monoxide, which can be a key step in building the heterocyclic ring or introducing carbonyl functionalities.

ReactionReactantsKey Reagents/CatalystsProduct
Suzuki-Miyaura Coupling 3-Haloquinoline, Phenylboronic acidPd catalyst (e.g., Pd(PPh3)4), Base3-Phenylquinoline

Chemo-Selective Reductions (e.g., Bechamp Reduction)

The synthesis of quinolines often relies on the availability of appropriately substituted anilines as starting materials. The chemo-selective reduction of nitroarenes to anilines is therefore a crucial step in many synthetic sequences. The Bechamp reduction, which utilizes iron metal in an acidic medium (typically hydrochloric acid), is a classical and widely used method for this transformation. wikipedia.orgsrict.in This method is broadly applicable to a range of aromatic nitro compounds. wikipedia.org

The mechanism of the Bechamp reduction involves a multi-step process where the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amine. wikipedia.org Modern variations of this reduction employ activated iron generated from Fe/HCl or other systems like zinc in water at elevated temperatures, which offer high chemoselectivity, tolerating other functional groups in the molecule. researchgate.netrsc.org For instance, a nitro-substituted biphenyl (B1667301) precursor could be selectively reduced to the corresponding aniline, which could then be used in a subsequent cyclization reaction to form a 3-phenylquinoline derivative. A one-pot synthesis of 3-phenylquinoline-2-ol derivatives has been reported via a chemo-selective reaction of a substituted o-nitrobenzaldehyde and ethyl-2-phenylacetate catalyzed by Fe/HCl, which combines the reduction and cyclization steps. ikm.org.my

ReactionSubstrateReducing Agent/SystemProduct
Bechamp Reduction Aromatic nitro compoundFe/HClAromatic amine (Aniline)
Other Chemo-selective Reductions Aromatic nitro compoundZn/H2O, Fe/AcOHAromatic amine (Aniline)

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and often, enhanced product purity. eurekaselect.comnih.gov The application of microwave irradiation facilitates the rapid and efficient synthesis of quinoline derivatives, including those with a 3-phenyl substituent.

Microwave heating promotes the even distribution of thermal energy within the reaction mixture, leading to the rapid excitation of molecules. eurekaselect.comresearchgate.net This can dramatically shorten reaction times from hours to mere minutes. researchgate.net For instance, in the synthesis of quinazolinone derivatives, a related heterocyclic system, microwave irradiation at 800 W and 135 °C in the presence of a catalyst allowed for the completion of the reaction in just 4 minutes, a significant improvement over the more than 4 hours required with conventional reflux. researchgate.net This efficiency is also observed in the Duff formylation of phenothiazine, a reaction that provides good yields of the formylated product in a much shorter time under microwave conditions compared to classical methods. nih.gov

The synthesis of substituted quinolines can be effectively achieved through microwave-assisted procedures. For example, 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a key intermediate, can be synthesized from the corresponding acetanilide (B955) under microwave irradiation for one hour. jmpas.com This intermediate then serves as a versatile starting material for the synthesis of various 3-substituted quinoline derivatives. jmpas.com The use of microwave assistance in these synthetic steps underscores its utility in accelerating the production of complex quinoline-based molecules.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing significant portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Several named reactions, such as the Doebner, Doebner–von Miller, and Combes syntheses, are classical examples of MCRs that can be adapted for the synthesis of quinolines.

Modern advancements in MCRs for quinoline synthesis include the use of various catalysts to improve yields and reaction conditions. For instance, a one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been developed through a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole (B1671886) in the presence of sulfamic acid as a catalyst. nih.gov This reaction proceeds in a short time (20-30 minutes) and demonstrates the power of MCRs in rapidly accessing complex heterocyclic systems. nih.gov Furthermore, microwave-assisted multicomponent reactions have been developed for the synthesis of coumarin-fused dihydroquinolines and quinolines in water, highlighting the synergy between these two powerful synthetic strategies. rsc.org

Novel Approaches and Green Chemistry Principles in Synthesis

The increasing emphasis on sustainable chemical practices has driven the development of novel and environmentally benign synthetic methods for quinoline derivatives. These approaches focus on the use of efficient and recyclable catalysts, as well as the replacement of hazardous organic solvents with greener alternatives like water or solvent-free conditions.

Catalyst Development for Enhanced Efficiency (e.g., Iron, L-Proline, Ammonium (B1175870) Acetate)

The choice of catalyst plays a crucial role in the efficiency and environmental impact of a synthetic process. In recent years, there has been a significant shift towards the use of inexpensive, abundant, and non-toxic catalysts.

Iron Catalysts: Iron-based catalysts are highly attractive due to the low cost and low toxicity of iron. They have been found to be effective in various organic transformations. For the synthesis of ammonia, a fundamental industrial process, iron-based catalysts derived from iron phthalocyanine (B1677752) precursors have shown a three-fold increase in catalytic performance compared to commercial benchmarks. rsc.org This highlights the potential of developing novel iron catalysts for other important reactions, including quinoline synthesis.

L-Proline: The use of organocatalysts, such as the amino acid L-proline, has gained considerable attention. L-proline has been successfully employed as a catalyst for the synthesis of polyhydroquinoline derivatives via a four-component Hantzsch reaction. researchgate.net This method offers several advantages, including being environmentally benign, providing high yields, and having preparative simplicity. researchgate.net L-proline has also been shown to be an efficient catalyst for the synthesis of quinoline derivatives in aqueous media, further enhancing the green credentials of the process. researchgate.net The optimal conditions for the synthesis of 5-substituted 1H-tetrazoles, for example, were found to be 30 mol% of L-proline in DMF at 110°C for 1-2 hours, achieving yields of up to 96%. organic-chemistry.org

Ammonium Acetate (B1210297): Ammonium acetate serves as a versatile reagent and catalyst in various organic syntheses. In the Hantzsch reaction for the synthesis of polyhydroquinolines, ammonium acetate is a key component, acting as the nitrogen source for the formation of the dihydropyridine (B1217469) ring, which is a core structure in some quinoline synthesis strategies. researchgate.net

The development of these and other novel catalytic systems is crucial for advancing the synthesis of this compound and its analogues in a more sustainable and efficient manner.

Solvent-Free and Aqueous Medium Reactions

The reduction or elimination of volatile organic solvents (VOCs) is a primary goal of green chemistry. Consequently, performing reactions in solvent-free conditions or in aqueous media is highly desirable.

Solvent-free reactions offer several benefits, including reduced waste, lower costs, and often, simplified workup procedures. The Friedländer reaction, a classic method for quinoline synthesis, can be effectively carried out under solvent-free conditions using catalysts such as o-benzenedisulfonimide. mdpi.com This approach has been used to synthesize various 2,3-disubstituted quinolines in good to excellent yields. mdpi.com Similarly, the synthesis of pyrimido[4,5-b]quinolines has been studied under solvent-free conditions, with the best results obtained using DABCO as a catalyst at 90 °C. nih.gov

Aqueous medium reactions are another green alternative to traditional organic solvents. Water is an ideal solvent from an environmental and economic perspective. L-proline has been shown to be an effective catalyst for the synthesis of benzo[h]-indeno[1,2-b]-quinoline derivatives in aqueous media via a three-component condensation reaction. researchgate.net This demonstrates the feasibility of conducting complex organic transformations in water, paving the way for more sustainable synthetic routes to quinoline-based compounds.

Functionalization and Derivatization of the Quinoline Scaffold

The functionalization of the pre-formed quinoline scaffold is a powerful strategy for generating libraries of derivatives with diverse properties. The ability to selectively introduce substituents at specific positions on the quinoline ring is essential for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

Substitution Reactions at Key Positions (e.g., C-2, C-3, C-4, C-6, C-8)

The quinoline ring possesses multiple sites for functionalization, and the regioselectivity of these reactions can often be controlled by the choice of reagents, catalysts, and directing groups. nih.govnih.gov

C-2 Position: The C-2 position of the quinoline ring is often readily functionalized due to its proximity to the nitrogen atom. nih.gov Palladium-catalyzed C-H arylation of quinoline N-oxides at the C-2 position has been reported. nih.gov Furthermore, the synthesis of 2-phenylquinolines can be achieved through a novel one-pot reaction involving the reduction and cyclization of a nitrochalcone derivative. scientific.net Alkylation of 2-(4-propoxyphenyl)quinolin-4-ol scaffolds at the C-4 position is also a common strategy, where the bulky phenyl group at C-2 prevents N-alkylation. acs.org

C-3 Position: The C-3 position is a key site for introducing the phenyl group in 3-phenylquinolines. The synthesis of 3-bromo-4-phenylquinoline has been achieved, providing a handle for further derivatization. acs.org Additionally, a transition metal-free synthesis of 3-acylquinolines through a formal [4+2] annulation of anthranils and enaminones has been developed. mdpi.com

C-4 Position: The C-4 position can be functionalized through various reactions. For example, the synthesis of coumarin-fused dihydroquinolines involves a multicomponent reaction where the substitution pattern at position 4 depends on the employed allenes. rsc.orgmdpi.com The development of 2-phenylquinolines with broad-spectrum anti-coronavirus activity involved the decoration of the C-4 position with various (cyclo)alkylamines and aromatic amines. acs.org

C-6 Position: Functionalization at the C-6 position can be achieved through various synthetic routes. For instance, the synthesis of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines involved the reduction of a nitro group at the C-6 position to an amino group, which was then converted to the corresponding sulfonamides. researchgate.net

C-8 Position: The C-8 position can also be selectively functionalized. Rhodium(III)-catalyzed amidation and methylation at the C-8 position of 4-hydroxyquinoline (B1666331) N-oxides have been demonstrated. chemrxiv.org The synthesis of 3,8-dibromo-4-phenylquinoline showcases the possibility of introducing substituents at this position. acs.org

The ability to selectively functionalize these key positions on the quinoline scaffold provides a powerful toolkit for the synthesis of a wide range of 3-phenylquinoline analogues with tailored properties.

Data Tables

Table 1: Examples of Catalysts Used in the Synthesis of Quinoline Derivatives

CatalystReaction TypeSubstrate(s)Product(s)Reference(s)
Iron Phthalocyanine Ammonia SynthesisN₂ + H₂NH₃ rsc.org
L-Proline Hantzsch ReactionDimedone, Benzaldehyde, Ethyl acetoacetate, Ammonium acetatePolyhydroquinoline derivatives researchgate.net
L-Proline Three-component condensation2H-indene-1,3-dione, Naphthalen-1-amine, AldehydesBenzo[h]-indeno[1,2-b]-quinoline derivatives researchgate.net
Ammonium Acetate Hantzsch ReactionDimedone, Benzaldehyde, Ethyl acetoacetatePolyhydroquinoline derivatives researchgate.net
o-Benzenedisulfonimide Friedländer Reaction (Solvent-free)2-Aminoarylketones, Carbonyl compounds2,3-Disubstituted quinolines mdpi.com
DABCO Multicomponent Reaction (Solvent-free)Not specifiedPyrimido[4,5-b]quinolines nih.gov

Table 2: Examples of Functionalization of the Quinoline Scaffold

PositionReaction TypeReagent(s)Product(s)Reference(s)
C-2 C-H ArylationQuinoline N-oxide, Benzene2-Phenylquinoline (B181262) N-oxide nih.gov
C-3 BrominationNot specified3-Bromo-4-phenylquinoline acs.org
C-3 AcylationAnthranils, Enaminones3-Acylquinolines mdpi.com
C-4 Alkylation2-(4-Propoxyphenyl)quinolin-4-ol, Chloroalkylamines4-Alkoxy-2-(4-propoxyphenyl)quinolines acs.org
C-6 Reduction followed by Sulfonylation1-(2-Methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, Zinc dust, Ammonium chloride, Sulfonyl chlorides1-(6-Arylsulfonamido-2-methyl-4-phenylquinolin-3-yl)ethanone researchgate.net
C-8 Amidation4-Hydroxyquinoline N-oxide, CF₃CONH₂8-Trifluoroacetamido-4-hydroxyquinoline N-oxide chemrxiv.org
C-8 BrominationNot specified3,8-Dibromo-4-phenylquinoline acs.org

Incorporation of Diverse Heterocyclic and Aromatic Moieties

The introduction of various heterocyclic and aromatic groups onto the 3-phenylquinoline framework is a key strategy for creating new analogues. These moieties can significantly influence the molecule's physicochemical properties and biological interactions.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for ester and amide groups, valued for its metabolic stability and ability to participate in hydrogen bonding. Synthetic routes to quinoline-oxadiazole hybrids often begin with a hydrazide derivative of the quinoline core. For instance, a common method involves the cyclization of an acid hydrazide with carbon disulphide to form a 5-substituted-1,3,4-oxadiazole-2(3H)-thione. nih.gov This intermediate can then undergo nucleophilic substitution with various electrophiles, such as phenacyl bromides, to yield a range of derivatives. nih.gov Another approach involves the coupling of a 2-amino-5-phenyl-1,3,4-oxadiazole with an appropriate acid chloride, such as 5-chlorothiophene-2-carbonyl chloride, to form the desired amide linkage. nih.gov

Pyrimidinamines: Quinoline-pyrimidine hybrids are of significant interest, and their synthesis often involves coupling a pre-formed quinoline with a pyrimidine (B1678525) moiety. A prominent method is the nucleophilic substitution reaction between a chloroquinoline and an aminopyrimidine. For example, N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids have been synthesized, demonstrating the strategy of linking the two heterocyclic systems via an aliphatic diamine chain. nih.gov This approach allows for systematic variation of the linker length and substitution patterns on both the quinoline and pyrimidine rings to explore their impact on biological activity. nih.gov

Triazoles: The 1,2,3-triazole ring, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is a popular linker unit. nih.gov This reaction is highly efficient and tolerates a wide range of functional groups. A typical synthesis involves preparing a propargylated quinoline derivative, for example, by O-propargylation of (2-chloroquinolin-3-yl)methanol. rsc.org This alkyne-functionalized quinoline is then reacted with a suitable organic azide (B81097) in the presence of a copper catalyst to form the 1,2,3-triazole linkage. nih.govrsc.org Metal-free synthesis protocols are also emerging. nih.gov An alternative strategy for creating 1,2,4-triazoles involves the condensation of S-methylisothioureas with acyl hydrazides under mild, acid-promoted conditions. organic-chemistry.org

Sulfonamides: The sulfonamide group is a crucial functional group in a multitude of therapeutic agents. The synthesis of quinoline-sulfonamides is generally achieved by reacting an aminoquinoline derivative with a sulfonyl chloride, or an aminosulfonamide with a chloroquinoline. researchgate.netnih.gov For instance, 1-(6-amino-2-methyl-4-phenylquinolin-3-yl)ethanone can be reacted with various arylsulfonyl chlorides to produce a series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines. researchgate.net Another route involves the nucleophilic substitution of a 4-chloroquinoline (B167314) with an aminobenzenesulfonamide in the presence of a catalytic amount of acid. nih.gov

Table 1: Synthesis of 3-Phenylquinoline Analogues with Heterocyclic Moieties

Heterocycle General Synthetic Strategy Key Reagents/Conditions Reference
Oxadiazole Cyclization of acid hydrazides followed by substitution. Carbon disulphide, phenacyl bromides, acid chlorides. nih.govnih.gov
Pyrimidinamine Nucleophilic substitution between a chloroquinoline and an aminopyrimidine. Aliphatic diamine linkers, isopropanol, catalytic HCl. nih.gov
Triazole Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). Propargylated quinolines, organic azides, CuSO₄·5H₂O, sodium ascorbate. nih.govrsc.org
Sulfonamide Reaction of an aminoquinoline with a sulfonyl chloride. Arylsulfonyl chlorides, zinc dust (for nitro reduction), isopropanol. researchgate.netnih.gov

Formation of Fused Ring Systems and Polycyclic Derivatives

Building upon the quinoline core to create fused and polycyclic systems generates structurally complex and rigid molecules, which can lead to enhanced selectivity and novel biological activities. Quinoline derivatives are key precursors for a variety of fused heterocyclic systems. uomustansiriyah.edu.iqnih.gov

Strategies for fusing new rings onto the quinoline structure often involve intramolecular cyclization reactions. For example, quinoline-fused triazolo-azepines can be synthesized from quinoline-tethered triazoles through palladium-catalyzed C-H functionalization at the C-5 position of the triazole ring. rsc.org This methodology provides an efficient route to novel tricyclic scaffolds containing quinoline, azepine, and triazole rings. rsc.org

Another powerful method is the Castagnoli–Cushman reaction, which has been used to react 3,4-dihydroisoquinolines with various anhydrides to form tricyclic fused systems like benzo[a]quinolizidinones. nih.gov This approach demonstrates a one-step route to polyheterocycles containing a bridgehead nitrogen atom. nih.gov Multi-component reactions also offer an efficient pathway to fused systems. The reaction of 2,6-diaminopyrimidin-4(3H)-one, an aromatic aldehyde, and a 1,3-dione can produce pyrimidine-fused quinoline derivatives in a single pot. nih.gov

Furthermore, inverse electron-demand Diels-Alder (iEDDA) reactions can be employed. This has been demonstrated with ortho-quinone methide (o-QM) intermediates, which act as electron-poor dienes, reacting with electron-rich dienophiles to yield fused-ring systems. rsc.org

Table 2: Examples of Fused Ring Systems Derived from Quinolines

Fused System Synthetic Approach Key Features Reference
Pyrimidoquinolines One-pot, three-component reaction. Utilizes 2,6-diaminopyrimidin-4(3H)-one, aldehydes, and 1,3-diones. nih.gov
Triazolo-azepines Intramolecular Pd-catalyzed C-H functionalization. Builds upon a pre-formed quinoline-triazole hybrid. rsc.org
Benzo[a]quinolizidinones Castagnoli–Cushman reaction. Reaction of dihydroisoquinolines with anhydrides to form bridgehead nitrogen systems. nih.gov
Flavonoid Systems Inverse electron-demand Diels-Alder (iEDDA). Employs ortho-quinone methide intermediates. rsc.org

Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a cornerstone of synthetic organic chemistry, allowing for the strategic conversion of one functional group into another. imperial.ac.ukyoutube.com These transformations are essential for elaborating the 3-phenylquinoline core and its analogues, enabling the introduction of new functionalities or preparing the molecule for subsequent coupling or cyclization reactions. mit.edu

Common FGI strategies applied to quinoline derivatives include:

Reduction of Nitro Groups: The nitro group is a versatile precursor to an amine. A common method for this reduction on the quinoline ring system is the use of zinc dust and ammonium chloride, which efficiently converts a nitro-substituted quinoline to its corresponding amino derivative, ready for further functionalization (e.g., sulfonamide formation). researchgate.net

Conversion of Alcohols to Halides: Alcohols can be converted into better leaving groups, such as halides, to facilitate nucleophilic substitution reactions. A two-step process is often employed where the alcohol is first converted to a sulfonate ester (e.g., mesylate or tosylate) and then displaced by a halide ion (e.g., LiCl, LiBr). ub.edu Reagents like XtalFluor-E can also be used for direct halogenation of alcohols. organic-chemistry.org

Amide Formation: Carboxylic acids can be converted to amides through various coupling methods. This can involve activation of the carboxylic acid or direct catalytic amidation using boronic acid catalysts. organic-chemistry.org

Alkylation/Acylation of Amines and Alcohols: The nitrogen and oxygen atoms on quinoline derivatives can be readily functionalized through alkylation or acylation reactions to introduce a wide variety of substituents. researchgate.net

These FGI reactions are critical for synthesizing a diverse library of compounds from a common intermediate, allowing for a systematic exploration of the chemical space around the 3-phenylquinoline scaffold.

Table 3: Common Functional Group Interconversions in Quinoline Synthesis

Initial Group Target Group Reagents/Method Purpose Reference
**Nitro (-NO₂) ** **Amine (-NH₂) ** Zinc dust, Ammonium Chloride Preparation for acylation or sulfonylation. researchgate.net
**Alcohol (-OH) ** **Alkyl Halide (-X) ** 1) MsCl/TsCl, Et₃N; 2) LiX (X=Cl, Br, I) Creation of a leaving group for substitution. ub.edu
Carboxylic Acid (-COOH) **Amide (-CONR₂) ** Boronic acid catalyst, coupling agents. Introduction of amide moieties. organic-chemistry.org
**Aldehyde (-CHO) ** **Nitrile (-CN) ** O-(diphenylphosphinyl)hydroxylamine Introduction of a nitrile group. organic-chemistry.org
**Thioacid (-COSH) ** **Amide (-CONH₂) ** CuSO₄ Amide formation under mild conditions. organic-chemistry.org

Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 3-phenylquinoline (B3031154) hydrochloride. The protonation of the quinoline (B57606) nitrogen to form the hydrochloride salt induces notable changes in the electronic environment, leading to characteristic downfield shifts of nearby protons and carbons compared to its free base, 3-phenylquinoline.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for assigning the core structure. The ¹H NMR spectrum displays signals for the eleven protons of the molecule, while the ¹³C NMR spectrum shows fifteen distinct signals, corresponding to each carbon atom in the asymmetric structure.

The chemical shifts in the ¹H NMR spectrum are anticipated in the aromatic region (typically δ 7.0-9.5 ppm). Protons on the quinoline ring, particularly those ortho and para to the protonated nitrogen (H-2, H-4, H-5, H-8), are expected to resonate at a lower field due to the increased electron-withdrawing effect of the N-H+ group. The protons of the C-3 phenyl substituent will appear as a set of multiplets.

In the ¹³C NMR spectrum, the carbons of the quinoline ring are significantly affected by the protonation. The carbons adjacent to the nitrogen (C-2 and C-8a) experience a downfield shift. The expected chemical shifts are detailed in the table below, based on data for related quinoline derivatives and predictable substituent effects. tsijournals.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Phenylquinoline Hydrochloride Predicted values are based on the analysis of quinoline derivatives and the expected effects of protonation.

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~9.3 (s)~150.0
3-~135.0
4~8.5 (s)~138.0
4a-~129.5
5~8.2 (d)~130.0
6~7.8 (t)~128.0
7~8.0 (t)~134.0
8~8.3 (d)~122.0
8a-~148.0
1'-~137.0
2'/6'~7.6 (d)~129.0
3'/5'~7.5 (t)~129.2
4'~7.4 (t)~128.5

To resolve the complex, overlapping signals in the 1D spectra and to confirm assignments, two-dimensional NMR techniques are essential. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals proton-proton coupling networks. uvic.ca For this compound, it would clearly show correlations between adjacent protons on both the quinoline and phenyl rings. For instance, correlations would be observed between H-5, H-6, H-7, and H-8, confirming their positions on the benzo-fused portion of the quinoline core. Similarly, the coupling network within the C-3 phenyl ring (H-2'/3'/4'/5'/6') would be established. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps protons directly to their attached carbons. princeton.edu Each CH group in the molecule produces a cross-peak, definitively linking the proton and carbon chemical shifts. This is invaluable for assigning the carbons of the quinoline and phenyl rings by correlating them to their already assigned protons from the COSY spectrum. mdpi.comrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation behavior, which aids in structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the protonated molecular ion, [M+H]⁺. nih.gov For 3-phenylquinoline (C₁₅H₁₁N), the protonated cation (C₁₅H₁₂N⁺), which is the form observed from the hydrochloride salt, has a calculated monoisotopic mass of 206.0964 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides high confidence in the elemental formula of the compound. europeanreview.org

Table 2: HRMS Data for this compound

IonFormulaCalculated Exact Mass (Da)Method
[M+H]⁺C₁₅H₁₂N⁺206.0964ESI-TOF

Different ionization methods can be employed to analyze this compound, often coupled with liquid chromatography (LC-MS) for sample introduction. mdpi.comnih.gov

Electron Ionization (EI-MS): Typically used with Gas Chromatography (GC-MS), this hard ionization technique would generate a molecular ion (M⁺˙) at m/z 205, corresponding to the free base, 3-phenylquinoline. nih.gov The fragmentation pattern would be characteristic, likely showing the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the quinoline ring, a common fragmentation pathway for such heterocyclic systems. mcmaster.ca

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for pre-ionized salts like hydrochlorides and is commonly paired with LC. It would produce a prominent protonated molecular ion [M+H]⁺ at m/z 206. researchgate.net Tandem MS (MS/MS) experiments on this ion can induce fragmentation, providing further structural information.

MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry): While less common for small molecules of this type than ESI, MALDI can also be used to determine the molecular weight. nih.gov It is particularly useful for analyzing complex mixtures or samples that are difficult to ionize by other means. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of the molecule, offering a molecular "fingerprint". americanpharmaceuticalreview.com For this compound, the spectra would be characterized by vibrations of the quinoline and phenyl rings, as well as a key vibration from the hydrochloride moiety.

The FTIR and Raman spectra would display several characteristic bands:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

N-H⁺ Stretching: A broad and strong absorption band is expected in the IR spectrum, typically in the 2400-2800 cm⁻¹ range, which is a clear indicator of the protonated amine salt (hydrochloride). nih.govresearchgate.net

C=C and C=N Ring Stretching: A series of sharp bands between 1400 and 1650 cm⁻¹ corresponding to the stretching vibrations within the aromatic quinoline and phenyl rings. nih.gov

C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region, and their pattern can give clues about the substitution on the aromatic rings. arxiv.org

Table 3: Key Vibrational Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000FTIR, Raman
N-H⁺ Stretch2800 - 2400 (broad)FTIR
C=C/C=N Ring Stretch1650 - 1400FTIR, Raman
C-H Out-of-Plane Bend900 - 690FTIR, Raman

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the FT-IR spectrum provides a unique fingerprint, revealing characteristic vibrations of the quinoline core, the phenyl substituent, and the hydrochloride salt.

The analysis of the spectrum allows for the assignment of specific absorption bands to corresponding vibrational modes. The high-frequency region of the spectrum is characterized by stretching vibrations of N-H and C-H bonds. Due to the formation of the hydrochloride salt, a broad absorption band is expected, which is indicative of the N-H stretching vibration of the protonated quinoline nitrogen. The aromatic C-H stretching vibrations from both the quinoline and phenyl rings typically appear just above 3000 cm⁻¹.

The region between 1500 and 1600 cm⁻¹ is particularly informative for this compound, showing multiple bands corresponding to the C=C stretching vibrations within the aromatic systems of the quinoline and phenyl rings. nih.gov The C=N stretching vibration of the quinoline ring is also found in this region. Vibrations associated with C-N bonds are typically observed in the 1325–1230 cm⁻¹ range. mdpi.com The out-of-plane C-H bending vibrations provide further structural information and appear in the lower frequency region of the spectrum.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group Assignment
N-H Stretch3500-3180 (broad)Protonated quinoline nitrogen (N⁺-H) researchgate.net
Aromatic C-H Stretch3100-3000Phenyl and Quinoline rings
C=C Stretch1600-1500Phenyl and Quinoline aromatic rings nih.gov
C=N Stretch1690-1590Quinoline ring researchgate.net
C-N Stretch1325-1230Quinoline ring mdpi.com
C-H Out-of-Plane Bend900-675Aromatic rings

X-ray Crystallography for Unambiguous Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the available literature, analysis of closely related quinoline hydrochloride derivatives allows for a confident prediction of its key structural features. nih.govnih.gov It is expected that the compound would crystallize in a system such as monoclinic. nih.gov

Furthermore, X-ray analysis would reveal the relative orientation of the phenyl group with respect to the quinoline ring system. In similar biaryl structures, the two rings are typically not coplanar due to steric hindrance, resulting in a specific dihedral angle between their planes. nih.gov Intermolecular forces, such as π-π stacking between the aromatic rings of adjacent molecules, would also likely play a significant role in the crystal packing.

Crystallographic ParameterExpected FeatureSignificance
Crystal SystemLikely MonoclinicDescribes the basic symmetry of the unit cell nih.gov
Hydrogen BondingPresence of N-H⋯Cl bondsKey interaction stabilizing the crystal lattice of the hydrochloride salt nih.gov
Cation-Anion ArrangementOrdered lattice of 3-phenylquinolinium cations and Cl⁻ anionsDefines the overall solid-state structure nih.gov
Dihedral AngleNon-zero angle between phenyl and quinoline planesReveals the molecular conformation and steric effects nih.gov
Intermolecular Forcesπ-π stacking, van der Waals forcesGoverns the packing of molecules in the crystal

Electronic Spectroscopy for Excited State Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and luminescence techniques, probes the electronic transitions within a molecule, providing information about its ground and excited states.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of 3-phenylquinoline is characterized by intense absorption bands resulting from π → π* transitions within the extended aromatic system.

Based on data from analogous phenyl-substituted quinolines, this compound in solution is expected to exhibit multiple absorption bands. mdpi.com The presence of the phenyl group in conjugation with the quinoline system influences the energy of the molecular orbitals. Typically, quinoline derivatives show absorption in the 280 to 510 nm range. researchgate.net For instance, 5,7-diphenylquinoline shows absorption maxima at approximately 255 nm and 335 nm. mdpi.comresearchgate.net These absorptions are attributed to π → π* electronic transitions. researchgate.netnih.gov A weaker absorption band corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed, though it is often obscured by the more intense π → π* bands.

CompoundSolventAbsorption Maxima (λmax)Electronic TransitionReference
5,7-diphenylquinolineCH₂Cl₂255 nm, 335 nmπ → π mdpi.comresearchgate.net
2,5,7-triphenylquinolineCH₂Cl₂275 nm, 350 nmπ → π mdpi.comresearchgate.net

Fluorescence and Phosphorescence Spectroscopic Studies

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic singlet state to the ground state. Many quinoline derivatives are known to be fluorescent. The extended π-conjugated system of 3-phenylquinoline allows for efficient absorption of UV light and subsequent emission in the form of fluorescence.

Studies on related compounds like 5,7-diphenylquinoline and 2,5,7-triphenylquinoline show that they are luminescent, with emission maxima appearing in the near-UV or visible region. mdpi.comresearchgate.net For example, 5,7-diphenylquinoline exhibits a photoluminescence maximum at 382.4 nm. mdpi.com The addition of more phenyl groups can shift the emission to longer wavelengths, as seen with 2,5,7-triphenylquinoline, which emits at 393.6 nm. mdpi.comresearchgate.net This suggests that this compound would also be fluorescent, likely emitting blue light upon excitation. The fluorescence properties, including quantum yield and lifetime, are sensitive to the molecular environment, such as the solvent polarity. Phosphorescence, which is emission from an excited triplet state, is generally weaker and has a longer lifetime than fluorescence and is less commonly reported for such molecules at room temperature in solution.

CompoundEmission Maxima (λem)Emission Color (Predicted)Reference
5,7-diphenylquinoline382.4 nmBlue-Violet mdpi.comresearchgate.net
2,5,7-triphenylquinoline393.6 nmBlue-Violet mdpi.comresearchgate.net

Computational and Theoretical Chemistry of 3 Phenylquinoline Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, reactivity, and spectroscopic characteristics of 3-phenylquinoline (B3031154) hydrochloride.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By applying DFT, researchers can calculate various descriptors that explain the structure and reactivity of quinoline (B57606) derivatives. nih.govrsc.org The B3LYP functional is a commonly employed method in these calculations. arabjchem.orgrsc.org

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. rsc.org The distribution of the molecular electrostatic potential (MEP) on the molecular surface helps in identifying sites that are prone to electrophilic and nucleophilic attacks. arabjchem.orgrsc.org

Global quantum-molecular descriptors such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω) can also be calculated. rsc.orgrsc.org These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. rsc.org

Table 1: DFT-Calculated Reactivity Descriptors for Selected Quinoline Derivatives Note: Data presented is for representative quinoline derivatives as found in the literature, illustrating the application of the methodology.

CompoundChemical Softness (eV⁻¹)Electrophilicity Index (ω)Source
Compound 10 (triazolo-benzoquinoline-carbonitrile)14.59High rsc.org
Compound 15 (triazolo-benzoquinoline-carbonitrile)14.59High rsc.org
Compound 19 (triazolo-benzoquinoline-carbonitrile)14.59- rsc.org
Compound 17 (triazolo-benzoquinoline-carbonitrile)-Highest rsc.org
Compound 16 (triazolo-benzoquinoline-carbonitrile)-High rsc.org

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. tcd.ielibretexts.org According to this theory, atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org The Linear Combination of Atomic Orbitals (LCAO) is a common approach to approximate these molecular orbitals. libretexts.org

The application of MO theory is crucial for interpreting the results of DFT calculations. The HOMO and LUMO are central to the Frontier Molecular Orbital (FMO) theory, a key application of MO theory. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The nature and distribution of these frontier orbitals in 3-phenylquinoline hydrochloride dictate its chemical behavior and interaction with other molecules. For example, the interaction between the HOMO of a drug molecule and the LUMO of its biological target is often a critical step in its mechanism of action.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein (target).

Ligand-Target Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. For quinoline derivatives, docking studies have been performed against various targets, including DNA gyrase and caspase-3. nih.govnih.gov

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. Docking simulations can also reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govmdpi.com For example, studies on quinoline-based hybrids have shown that their binding to the active site of caspase-3 is a key factor in their antiapoptotic activity. nih.gov

Table 2: Molecular Docking Results for Representative Quinoline Derivatives

Quinoline DerivativeTarget ProteinFindingSource
6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivativesS. aureus DNA gyrase ADocking results showed superior binding to DNA gyrase A over DNA gyrase B, guiding the experimental assay. nih.gov
1,2,3-triazole/bis-2(1H)-quinolinone hybrids (e.g., Compound 6c)Caspase-3 (PDB: 3GJQ)Docking studies supported biochemical findings, suggesting the compounds act as caspase-3 inhibitors. nih.gov
Quinolinesulfonamides–triazole hybrid (Compound 9b)ROCK1 (PDB: 2ESM)Identified as a potential strong inhibitor with a binding energy (ΔG) of -10.4 kcal/mol. mdpi.com

Conformational Analysis and Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. MD simulations track the movements of atoms in the system, providing a more realistic representation of the biological environment. mdpi.com

A key analysis in MD simulations is the calculation of the root-mean-square deviation (RMSD). The RMSD measures the average distance between the atoms of the simulated structure and a reference structure (usually the initial docked pose) over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound within the protein's active site and that the complex is stable. mdpi.com This conformational analysis is crucial for validating the results of molecular docking and confirming the stability of the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are built using cheminformatics approaches that quantify structural features as numerical descriptors.

For compounds like quinoline derivatives, QSAR models can be developed to predict their activity against a specific target, such as the Leishmania parasite. nih.gov The process involves generating a dataset of compounds with known activities and calculating a wide range of molecular descriptors for each. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., from molecular interaction fields, MIFs).

Statistical methods like Multiple Linear Regression (MLR), Random Forest (RF), and Partial Least Squares (PLS) regression are then used to build the QSAR model. nih.gov Robust 3D-QSAR models, which use 3D structural information, have been shown to be particularly effective in predicting the activity of new compounds and can guide the design of more potent analogues by highlighting the key structural features required for activity. nih.gov

Predictive Modeling for Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles are well-established through studies on related quinoline derivatives. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity.

For instance, 3D-QSAR studies on styrylquinoline derivatives as inhibitors of the HCT116 p53 cell line have yielded robust models. physchemres.org These models, often developed using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties can be modified to enhance biological activity. physchemres.org A study on quinoline-based P-selectin inhibitors resulted in a CoMSIA model with a high correlation coefficient (r²) of 0.866 and a cross-validation coefficient (q²) of 0.636, indicating strong predictive power. nih.gov

Similarly, QSAR studies on quinolinone-based thiosemicarbazones as anti-tuberculosis agents have highlighted the importance of descriptors like van der Waals volume, electron density, and electronegativity in determining their activity. nih.gov These models not only predict the potency of new compounds but also offer mechanistic insights into their mode of action. nih.gov

A notable example in a closely related scaffold is the identification of the 3-phenylquinoline derivative, PQ1, as an antagonist of p53 transcriptional activity. nih.gov Through screening a chemical library, PQ1 was identified as the most active compound, demonstrating the utility of predictive approaches in pinpointing promising candidates. nih.gov Molecular docking, a key component of predictive modeling, estimated a maximum binding affinity of -5.0 kcal/mol for PQ1 with the p53 DNA binding domain. nih.gov

Table 1: Predictive Modeling Data for a 3-Phenylquinoline Derivative

Compound Target Method Predicted Binding Affinity (kcal/mol)
PQ1 p53 DNA Binding Domain Molecular Docking -5.0

This table is generated based on available research data for a derivative of 3-phenylquinoline. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is the most common method, where candidate ligands are computationally fitted into the binding site of the protein. For example, the interaction between the 3-phenylquinoline derivative PQ1 and the p53 DNA binding domain was investigated using Autodock vina 1.1.2. nih.gov The 3D structure of the p53 domain was obtained from the RCSB Protein Data Bank (PDB ID: 6ZNC), and the ligand structure was prepared for docking by defining rotatable bonds and merging nonpolar hydrogen atoms. nih.gov Such studies help in understanding the binding mode and the key interactions between the ligand and the protein. nih.gov

Ligand-based virtual screening, on the other hand, utilizes the knowledge of molecules known to be active for a particular target. Pharmacophore modeling is a common approach where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to be active is created. This model is then used as a query to search for new molecules with a similar arrangement of features.

Combined approaches are also frequently employed. For instance, a virtual screening campaign might start with a pharmacophore-based filter to select a subset of compounds from a large database, followed by more computationally intensive molecular docking of the selected hits. rjraap.com This hierarchical approach enhances the efficiency and accuracy of the screening process.

Thermodynamic Parameter Derivations from Biophysical Studies

Biophysical techniques are crucial for characterizing the binding of a ligand to its target protein and for deriving key thermodynamic parameters that describe the interaction. Isothermal Titration Calorimetry (ITC) is a powerful method that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

The thermodynamic signature of a ligand-protein interaction is critical for lead optimization. A favorable enthalpy of binding is often associated with specific, directional interactions like hydrogen bonds, which can contribute to higher ligand efficiency. nih.gov

This table outlines the key thermodynamic parameters typically derived from biophysical studies such as Isothermal Titration Calorimetry (ITC). acs.orgnih.gov

Mechanistic Investigations of Biological Activities of 3 Phenylquinoline Hydrochloride and Its Derivatives

Antimicrobial and Antiparasitic Mechanisms

The broad-spectrum antimicrobial and antiparasitic activities of 3-phenylquinoline (B3031154) derivatives are attributed to their ability to interfere with essential cellular processes in pathogens, ranging from DNA replication and metabolism to mitochondrial function and cellular integrity.

Antibacterial Activity: Inhibition of DNA Gyrase and Dihydropteroate Synthase

Quinolone compounds are known for their antibacterial properties, primarily targeting DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. mdpi.com These compounds stabilize the complex formed between DNA gyrase and DNA, which in turn inhibits the re-ligation of cleaved DNA strands. mdpi.com This action leads to a bacteriostatic effect at lower concentrations by stalling replication forks and slowing bacterial growth, while at higher concentrations, it becomes bactericidal due to chromosome fragmentation. mdpi.com

Novel quinoline (B57606) derivatives have been synthesized and evaluated for their potential as DNA gyrase inhibitors. nih.gov For instance, certain derivatives have demonstrated potent, broad-spectrum antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) as low as 0.66-5.29 μg/ml. nih.gov One particular derivative exhibited significant inhibitory activity against E. coli DNA gyrase with an IC₅₀ value of 3.39 μM. nih.gov While the primary focus has been on 4-quinolones, it is suggested that 2-quinolones may operate through a similar mechanism of action; however, further mechanistic studies are required for confirmation. mdpi.com

Table 1: Antibacterial and DNA Gyrase Inhibitory Properties of a Quinoline Derivative
CompoundTarget OrganismMIC (μg/ml)DNA Gyrase IC₅₀ (μM)
Quinoline Derivative 14Various bacteria and fungi0.66-3.983.39

Data sourced from a study on novel quinoline derivatives as DNA gyrase inhibitors. nih.gov

Antimalarial Mechanisms: Targeting Mitochondrial Electron Transport Chain (e.g., PfNDH2, cytochrome bc1)

The mitochondrial electron transport chain is a key target for antimalarial drugs. The cytochrome bc1 complex (complex III) is a validated target for a variety of antiparasitic agents. nih.gov Quinolones are among the chemical classes of compounds that can inhibit this complex. nih.gov The cytochrome bc1 complex plays a vital role in cellular respiration by catalyzing the oxidation of ubiquinol (B23937) and transferring electrons to cytochrome c. mdpi.com Inhibition of this complex disrupts the parasite's energy production, leading to its death. While the general class of quinolones is known to target the cytochrome bc1 complex, specific studies detailing the inhibition of Plasmodium falciparum NADH:quinone oxidoreductase (PfNDH2) or the cytochrome bc1 complex by 3-phenylquinoline hydrochloride are areas of ongoing research.

Antileishmanial Effects: Induction of Oxidative Stress, Bioenergetic Collapse, and Apoptosis in Parasites

Derivatives of the quinoline scaffold have shown significant promise as leishmanicidal agents, acting through multiple mechanisms that culminate in parasite death. nih.govmdpi.com A primary mechanism involves the induction of mitochondrial oxidative stress. nih.gov Certain quinoline derivatives have been observed to trigger a high generation of reactive oxygen species (ROS) in Leishmania amazonensis promastigotes. nih.gov This surge in oxidative stress is a key factor in their leishmanicidal action. nih.govnih.gov

Furthermore, these compounds can lead to a bioenergetic collapse within the parasite by affecting mitochondrial function. Ultrastructural studies on Leishmania chagasi promastigotes treated with a novel quinoline derivative revealed enlarged mitochondria with matrix swelling and a reduction in the number of cristae. nih.gov This depolarization of the mitochondrial membrane potential is a recurring theme in the antileishmanial activity of quinoline derivatives. mdpi.comnih.gov

The culmination of these effects is the induction of apoptosis, or programmed cell death, in the parasites. mdpi.comnih.gov The increase in intracellular calcium, a consequence of mitochondrial toxicity, is a critical event in Leishmania apoptosis. nih.govnih.gov The process is characterized by typical apoptotic features such as cell shrinkage, nuclear condensation, and DNA fragmentation. nih.gov

Table 2: Antileishmanial Activity of a Quinoline Derivative
CompoundParasiteActivity MetricValue (μM)
QuinDer1L. amazonensis amastigotesIC₅₀0.0911

Data showing the potent inhibition of L. amazonensis amastigotes by a novel quinoline derivative. nih.gov

Antifungal Modalities

The antifungal properties of quinoline derivatives have been explored, revealing mechanisms that target the fungal cell's structural integrity. Ring-opened analogs of the natural alkaloid cryptolepine, specifically 3-phenylaminoquinolinium derivatives, have demonstrated potent antifungal activity with reduced cytotoxicity compared to the parent compound. nih.gov

Other studies on 8-hydroxyquinoline (B1678124) derivatives have shed light on their mode of action, which includes damaging the fungal cell wall and compromising the functional integrity of the cytoplasmic membrane. researchgate.net This disruption leads to the leakage of cellular contents and ultimately, cell death. researchgate.net Quinoxaline (B1680401) derivatives have also been reported to have broad-spectrum antifungal activity. nih.gov

Antiviral Research: Inhibition of Virus Replication

The quinoline scaffold has been a source of antiviral agents with diverse mechanisms of action. A series of 3-quinolinecarboxamides, structurally related to quinolone antibacterials, have been found to possess potent antiherpetic properties. nih.gov The mechanism of these agents is believed to be different from that of acyclovir, a standard antiherpetic drug. nih.gov

In the context of coronaviruses, 2-phenylquinoline (B181262) derivatives have emerged as broad-spectrum inhibitors. nih.gov Some of these compounds have shown activity against SARS-CoV-2, with one derivative targeting the highly conserved SARS-CoV-2 helicase (nsp13). nih.gov Research into 3-phenylcoumarin (B1362560) derivatives has also revealed anti-HIV activity, with some compounds inhibiting HIV replication. nih.gov

Anticancer and Cell Cycle Modulation

The anticancer effects of 3-phenylquinoline derivatives are multifaceted, involving the disruption of cell division, induction of programmed cell death, and interference with key signaling pathways that regulate cell growth and proliferation.

A notable example is the activity of 3-phenylquinolinylchalcone derivatives against breast cancer cells. nih.gov These compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cellular cytoskeleton involved in mitosis. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase. nih.govnih.gov The modulation of key cell cycle proteins such as cyclin B1, cdk1, and CDC25 is instrumental in this process. nih.gov

Furthermore, these derivatives induce apoptosis in cancer cells by altering the balance of pro-apoptotic and anti-apoptotic proteins. nih.gov An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 have been observed, alongside the cleavage of PARP and the activation of caspase-3 and -8. nih.gov

Another avenue of anticancer activity for 3-phenylquinoline derivatives is the modulation of the p53 tumor suppressor protein. One such derivative, identified as PQ1, acts as an antagonist of p53 transcriptional activity. nih.gov While it does not affect the protein levels of p53, it diminishes the expression of the p53 target gene p21. nih.gov Other quinoline derivatives have been found to suppress cancer cell proliferation by arresting the cell cycle at the G0/G1 phase. nih.gov

Table 3: Anticancer Activity of a 3-Phenylquinolinylchalcone Derivative
Cell Line (Breast Cancer)IC₅₀ (μM)
MCF-71.05
MDA-MB-2310.75
SKBR-30.78

Data showing the antiproliferative activity of compound 7, a 3-phenylquinolinylchalcone derivative. nih.gov

DNA Intercalation and Interference with DNA Synthesis

The planar aromatic rings of quinoline derivatives are a key structural feature that allows them to function as DNA intercalators. These compounds insert themselves between the base pairs of the DNA double helix. This intercalation can occur through various modes, including insertion between DNA base pairs, binding to the minor or major grooves, and electrostatic interactions with the phosphate-sugar backbone of DNA. nih.gov

The interaction of these compounds with DNA can lead to several downstream effects. For instance, the binding of quinoxaline derivatives, which share structural similarities with phenylquinolines, has been shown to have high anticancer activities through DNA intercalation. nih.gov Some copper complexes with phenanthroline ligands, which also possess planar aromatic systems, have been observed to cause a base pair to flip open, allowing the complex to move into the resulting cavity, leading to a more stable interaction. nih.gov This process of insertion and base-pair eversion has been experimentally observed and highlights a potential mechanism for how 3-phenylquinoline derivatives might interact with DNA. nih.gov Ultimately, by intercalating into the DNA, these compounds can interfere with DNA synthesis and other metabolic events like transcription and replication, leading to cellular damage. nih.gov

Topoisomerase Inhibition (Type II)

Topoisomerase II (Topo II) is a crucial enzyme in cellular reproduction and DNA organization, responsible for mediating the cleavage and re-ligation of double-stranded DNA to manage DNA supercoils and tangles. wikipedia.org Inhibitors of Topo II can act in two primary ways: by preventing the enzyme from binding to DNA or by stabilizing the transient enzyme-DNA complex where the DNA is cleaved, thus preventing the re-ligation step. nih.govwikipedia.org This latter mechanism, employed by "topoisomerase poisons," results in the accumulation of DNA double-strand breaks, which are cytotoxic and can trigger apoptosis. wikipedia.orgmdpi.com

Many quinoline-based compounds have been identified as Topo II inhibitors. For example, quinolones are a well-known class of antibiotics that target bacterial DNA gyrase, a type II topoisomerase. wikipedia.org In the context of anticancer research, derivatives of pyrazolo[4,3-f]quinoline have been synthesized and shown to inhibit human topoisomerase IIα. mdpi.com Similarly, new acridine-thiosemicarbazone derivatives have demonstrated the ability to inhibit human Topoisomerase IIα, with some compounds showing inhibitory activity comparable to the known inhibitor amsacrine. nih.gov The proposed mechanism for these acridine (B1665455) derivatives involves their planar structure intercalating into the DNA, which is a common feature among many Topo II inhibitors, including the well-studied anthracyclines like doxorubicin. mdpi.comnih.gov

Enzyme Inhibition Profiles (e.g., EGFR, VEGF, P-glycoprotein, Kinases)

Derivatives of 3-phenylquinoline have been investigated for their ability to inhibit a range of enzymes implicated in cancer progression. Notably, quinazoline-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation. mdpi.com In lung cancer models with EGFR mutations, resistance to EGFR tyrosine kinase inhibitors (TKIs) can be driven by the activation of another receptor tyrosine kinase, Met, and its ligand, hepatocyte growth factor (HGF). This activation also stimulates the production of Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis. nih.gov Research has shown that triple inhibition of EGFR, Met, and VEGF can effectively suppress tumor growth and delay regrowth in resistant lung cancer. nih.gov

Furthermore, the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation, have been identified as targets for quinoline derivatives. For instance, fangchinoline (B191232) derivatives have been shown to suppress these pathways, leading to the downregulation of c-MYC and subsequent induction of apoptosis and cell cycle arrest in leukemia cells. nih.gov This highlights the potential of phenylquinoline compounds to act as multi-targeted agents by inhibiting various kinases within these crucial signaling cascades.

Histone Deacetylase (HDAC) Inhibition and Selectivity (e.g., HDAC3)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. nih.gov Inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can lead to the re-expression of tumor suppressor genes and induce cell cycle arrest and apoptosis. nih.govmdpi.com

Several quinoline-based compounds have been developed as HDAC inhibitors. bohrium.comnih.gov Notably, derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and shown to exhibit significant inhibitory activity, with some compounds demonstrating selectivity for HDAC3 over other class I HDACs (HDAC1 and HDAC2) and class IIb HDACs (HDAC6). bohrium.comnih.gov The use of different zinc-binding groups (ZBGs), such as hydroxamic acid and hydrazides, has been shown to influence the activity and selectivity of these inhibitors. nih.gov For example, hydrazide-bearing compounds have demonstrated improved inhibitory activities against HDAC1, 2, and 3. nih.gov The selectivity for specific HDAC isoforms is a key area of research, as it may lead to more targeted therapies with fewer side effects.

Table 1: Enzyme Inhibitory Selectivity of Representative 2-Phenylquinoline-4-Carboxylic Acid Derivatives

CompoundHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)
D28 >50>500.89 ± 0.04>50
D29 1.87 ± 0.122.15 ± 0.160.04 ± 0.003>50
D30 1.25 ± 0.091.56 ± 0.110.03 ± 0.002>50
SAHA *0.02 ± 0.0010.03 ± 0.0020.09 ± 0.0050.01 ± 0.001

*SAHA (Vorinostat) is a known pan-HDAC inhibitor included for comparison. Data adapted from a study on 2-phenylquinoline-4-carboxylic acid derivatives. nih.gov

Induction of Apoptosis and Cell Cycle Arrest (e.g., G2/M phase)

A common outcome of the biological activity of 3-phenylquinoline derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often at the G2/M phase. This is a crucial mechanism for their potential anticancer effects.

Studies have shown that various quinoline and isoquinoline (B145761) derivatives can halt cell cycle progression. For instance, a 3-acyl isoquinolin-1(2H)-one derivative was found to arrest breast cancer cells in the G2 phase, which was associated with the suppressed expression of the CDK1 protein. plos.org Similarly, a dichloromethane (B109758) fraction from Toddalia asiatica, which contains quinoline alkaloids, was shown to halt the cell cycle of colon cancer cells in the G2/M phase. frontiersin.org In some cases, cell cycle arrest can occur at other phases, such as the G0/G1 phase, as observed with certain fangchinoline derivatives in leukemia cells. nih.gov

The induction of apoptosis by these compounds is often mediated through both intrinsic (mitochondrial) and extrinsic pathways. Evidence for this includes the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspases, which are the executioners of apoptosis. plos.orgfrontiersin.org For example, a 3-acyl isoquinolin-1(2H)-one derivative was shown to activate cleaved-caspase-3, -7, and -9, and cleaved-PARP in breast cancer cells. plos.org The induction of apoptosis can also be linked to the generation of reactive oxygen species (ROS). mdpi.com

Modulation of Gene and Protein Expression (e.g., Lumican, P53, P21, BCL-2, BAX)

The biological effects of 3-phenylquinoline derivatives are often underpinned by their ability to modulate the expression of key genes and proteins involved in cell cycle regulation, apoptosis, and other cellular processes.

As mentioned previously, the expression of proteins involved in apoptosis is frequently altered by these compounds. The ratio of pro-apoptotic proteins like BAX to anti-apoptotic proteins like BCL-2 is a critical determinant of cell fate. Studies have consistently shown that quinoline and isoquinoline derivatives can upregulate BAX and downregulate BCL-2, thereby tipping the balance towards apoptosis. plos.org This modulation of apoptotic proteins is a key aspect of their mechanism of action.

Impact on Mitochondrial Functionality (e.g., Membrane Potential, ROS Generation)

Mitochondria play a central role in the life and death of a cell, and their dysfunction is a key factor in many diseases, including cancer. The impact of quinoline-related compounds on mitochondrial function is a significant area of investigation.

One of the key effects observed is the disruption of the mitochondrial membrane potential (ΔΨm). Pyrroloquinoline quinone (PQQ), a related quinone compound, has been shown to protect against the decline in ΔΨm induced by cellular stress. amegroups.orgnih.gov This suggests that 3-phenylquinoline derivatives could potentially modulate mitochondrial membrane integrity.

Another critical aspect is the generation of reactive oxygen species (ROS). While excessive ROS can be damaging, in the context of cancer therapy, the induction of ROS can be a mechanism to trigger apoptosis. mdpi.com Some quinoline derivatives have been shown to increase ROS production in cancer cells. mdpi.com Conversely, compounds like PQQ have demonstrated antioxidant properties, reducing ROS levels and protecting against mitochondrial damage. amegroups.orgnih.gov This dual role highlights the complex interplay between the specific chemical structure and the resulting effect on mitochondrial redox status. Furthermore, some tetrahydroisoquinoline derivatives have been shown to be potent inhibitors of mitochondrial respiration, specifically targeting complex I of the electron transport chain. nih.gov This inhibition can lead to a decrease in ATP production and an increase in ROS, further contributing to cellular stress and apoptosis.

Inflammasome Pathway Inhibition (e.g., NLRP3/IL-1β)

The innate immune system relies on pattern recognition receptors to detect danger signals, with the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome being a key player. nih.govfrontiersin.org The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers the cleavage of pro-caspase-1 into its active form. researchgate.net Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, driving inflammatory responses. nih.govresearchgate.net Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders. frontiersin.orgresearchgate.net

Recent studies have identified quinoline derivatives as potent inhibitors of this pathway. Specifically, broxyquinoline (B1667947), a quinoline derivative, has been demonstrated to be an effective and direct inhibitor of the NLRP3 inflammasome. nih.gov Mechanistic investigations revealed that broxyquinoline directly targets the NLRP3 protein, preventing its interaction with NEK7, a crucial step for inflammasome activation. nih.gov This action subsequently blocks NLRP3 oligomerization and the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, thereby suppressing the release of IL-1β. nih.gov Notably, its inhibitory action is selective for the NLRP3 inflammasome, as it does not affect the activation of NLRC4 or AIM2 inflammasomes. nih.gov Further supporting the role of quinolines in modulating this pathway, other derivatives like N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride have been shown to significantly reduce levels of IL-1β in animal models of inflammation. nih.gov

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of 3-phenylquinoline derivatives are attributed to their ability to modulate multiple key signaling pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. Research on indoloquinoline derivatives has shown that they can reduce the DNA binding of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov In animal models of methotrexate-induced inflammation, an indoloquinoline derivative significantly decreased the elevated levels of NF-kB in lung tissues. nih.gov

In addition to NF-κB inhibition, certain phenyl quinoline derivatives exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. The inhibition of COX-2 by these quinoline compounds represents a significant mechanism for their anti-inflammatory effects. nih.gov Furthermore, these compounds have been observed to reduce the levels of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling during inflammatory processes. nih.gov

Neurotransmitter Receptor Antagonism (e.g., 5-HT2)

Derivatives of phenylquinoline have been identified as ligands for serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a range of physiological and pathological processes, including cancer development. researchgate.net In silico docking studies predicted that 4-phenyl quinoline derivatives could bind to the 5-HT1B and 5-HT2B serotonin receptors. researchgate.net This antagonist activity was validated through in vitro experiments, which demonstrated that these compounds could inhibit serotonin-induced cellular responses. researchgate.net

The mechanism of action involves the blockade of downstream signaling cascades initiated by serotonin receptor activation. Specifically, the 4-phenyl quinoline derivatives were shown to inhibit calcium ion efflux that is typically induced by serotonin. researchgate.net Furthermore, they were found to prevent the activation of Extracellular signal-Regulated Kinase (ERK), a key protein in the mitogen-activated protein kinase (MAPK) signaling pathway that is often dysregulated in cancer. researchgate.net This antagonism of 5-HT receptors and subsequent inhibition of downstream signaling pathways highlight a distinct mechanistic avenue for the biological effects of phenylquinoline derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features required for the biological activities of 3-phenylquinoline derivatives and in optimizing their potency.

For anti-inflammatory activity , SAR studies on 2-(4-phenylquinoline-2-yl)phenol derivatives identified key substituents that enhance COX-2 inhibition. For instance, compounds with a hydroxyl group (-OH) at the R¹ position and a 3-chloro (-3Cl) substitution at the R² position on the phenyl ring showed potent activity. nih.gov

In the context of anticancer activity , SAR has been explored for various quinoline scaffolds. For 2-arylquinolines, C-6 substitution on the quinoline core and the presence of a 3,4-methylenedioxyphenyl group at the 2-position were associated with significant cytotoxicity against PC3 and HeLa cancer cell lines. nih.gov For 4-phenyl-2-quinolone derivatives, a 6-methoxy-4-(3'-methoxyphenyl) substitution resulted in excellent activity against COLO205 and H460 cell lines. researchgate.net

A significant finding in SAR for the 3-phenylquinoline scaffold is the identification of derivatives that act as antagonists of p53 transcriptional activity . A screen of a chemical library identified five active 3-phenylquinoline compounds, with the most potent, named PQ1, being more effective than the known p53 inhibitor Pifithrin-α (PFTα). nih.govnih.gov These compounds were found to inhibit p53 activity in a dose-dependent manner. nih.gov

Regarding serotonin receptor antagonism , SAR studies of 4-phenyl quinoline derivatives revealed that ethylpiperazine substitutions led to the highest toxicity against the MCF-7 breast cancer cell line, linking the structural features to functional outcomes. researchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights for Phenylquinoline Derivatives

Biological Activity Core Scaffold Favorable Substitutions Mechanistic Target
Anti-inflammatory 2-(4-Phenylquinoline-2-yl)phenol R¹: -OH; R²: -3Cl COX-2 Inhibition
Anticancer 2-Arylquinoline C-6 substitution; 2-(3,4-methylenedioxyphenyl) Undisclosed
Anticancer 4-Phenyl-2-quinolone 6-methoxy; 4-(3'-methoxyphenyl) Undisclosed
p53 Antagonism 3-Phenylquinoline Specific patterns identified in library screening (e.g., PQ1) p53 Transcriptional Activity
Serotonin Antagonism 4-Phenylquinoline Ethylpiperazine moiety 5-HT1B/2B Receptors

Pre-Clinical Biological Evaluation Models

The biological activities of this compound and its derivatives have been extensively evaluated using a wide array of in vitro cell line models. These studies are crucial for initial screening, determining potency (e.g., IC₅₀ values), and elucidating cellular mechanisms of action.

In cancer research, quinoline derivatives have been tested against a broad panel of human cancer cell lines. For example, 2-arylquinolines have shown selective cytotoxicity against cervical (HeLa) and prostate (PC3) cancer cells, while being less effective against breast cancer lines like MCF-7 and SKBR-3. nih.gov The 3-phenylquinoline derivative PQ1 was assessed in colorectal cancer cell lines HCT116 (p53 wild-type) and SW480 (p53 mutant) to study its p53-inhibitory effects. nih.govnih.gov Another novel quinoline derivative, DFIQ, demonstrated potent cell-killing effects in non-small-cell lung cancer (NSCLC) cells, with IC₅₀ values in the low micromolar range. nih.gov The antiproliferative effects of various derivatives have been documented across numerous other cell lines, including those for colon (COLO205, CT-26, HCT-116), renal (A498), liver (Hep 3B), and melanoma (A375, B16F10). researchgate.net

Beyond cancer, these compounds have been studied in immune cells. Quinoline derivatives have been evaluated in RAW 264.7 macrophage cells to investigate their anti-inflammatory properties, such as the inhibition of lipopolysaccharide (LPS)-induced responses. nih.gov Toxicity and genotoxicity have also been assessed in cell lines including RAW macrophages, HEK 293T, and HepG2 to establish a preliminary safety profile.

Table 2: Examples of In Vitro Cell Line Studies with Quinoline Derivatives

Cell Line Cancer Type / Cell Type Compound Class Observed Effect Reference
HCT116, SW480 Colorectal Cancer 3-Phenylquinoline (PQ1) Inhibition of p53 transcriptional activity nih.govnih.gov
HeLa, PC3 Cervical, Prostate Cancer 2-Arylquinoline Selective cytotoxicity nih.gov
NSCLC cells Non-Small-Cell Lung Cancer Quinoline (DFIQ) Apoptosis and autophagy induction (IC₅₀: 2.31-4.16 µM) nih.gov
COLO205 Colorectal Cancer 4-Phenyl-2-quinolone Antiproliferative activity (IC₅₀: 0.32 µM for lead compound) researchgate.net
A375, HCT-116 Melanoma, Colon Cancer 8-Hydroxyquinoline-metal complexes Cytotoxicity (IC₅₀ <10 µM)
RAW 264.7 Macrophage Indoloquinoline Inhibition of inflammatory mediators (NF-κB, IL-1β) nih.gov

Following promising in vitro results, the efficacy of quinoline derivatives has been tested in various in vivo animal models to assess their therapeutic potential in a complex biological system.

In oncology, xenograft models are commonly employed. A colorectal cancer (CRC) mouse xenograft model was used to evaluate the in vivo effects of the 3-phenylquinoline derivative PQ1 in a combination therapy regimen. nih.gov In another study, the novel quinoline derivative DFIQ was shown to induce cell death in a zebrafish xenograft model of non-small-cell lung cancer, demonstrating its anticancer potential in a living organism. nih.gov

The anti-inflammatory and immunomodulatory effects have also been confirmed in vivo. Broxyquinoline, an NLRP3 inflammasome inhibitor, significantly attenuated the progression of disease in murine models of monosodium urate (MSU)-induced peritonitis and experimental autoimmune encephalomyelitis (EAE). nih.gov Furthermore, an indoloquinoline hydrochloride derivative was tested in a rat model of methotrexate-induced inflammation, where it demonstrated protective effects. nih.gov

Quinoline derivatives have also shown significant efficacy in murine models of infectious disease. One derivative displayed good efficacy in a mouse model of Clostridioides difficile infection. nih.gov In a different study, quinoline-based efflux pump inhibitors demonstrated in vivo synergism with the antibiotic ciprofloxacin (B1669076) in a mouse infection model against resistant Staphylococcus aureus, highlighting their potential as antimicrobial resistance breakers.

Table 3: Examples of In Vivo Animal Model Investigations with Quinoline Derivatives

Animal Model Disease/Condition Model Compound Class Key Finding Reference
Mouse C. difficile Infection Quinoline derivative Good in vivo efficacy against infection nih.gov
Mouse Resistant S. aureus Infection Quinoline Efflux Pump Inhibitor Synergistic effect with ciprofloxacin
Zebrafish NSCLC Xenograft Quinoline (DFIQ) Induction of in vivo tumor cell death nih.gov
Mouse MSU-induced Peritonitis / EAE Broxyquinoline Attenuation of inflammatory disease progression nih.gov
Rat Methotrexate-induced Inflammation Indoloquinoline hydrochloride Protective anti-inflammatory effects nih.gov
Mouse Colorectal Cancer Xenograft 3-Phenylquinoline (PQ1) Assessed for combination treatment efficacy nih.gov

Applications in Advanced Materials and Chemical Catalysis

Utilization as Building Blocks for Complex Organic Architectures

The 3-phenylquinoline (B3031154) scaffold is a versatile building block in organic synthesis, providing a robust platform for the construction of more complex, polycyclic, and functionally diverse molecules. lookchem.com Its inherent structure is a starting point for creating larger aromatic systems and novel heterocyclic frameworks through various synthetic methodologies.

Chemists utilize several strategies to build upon the 3-phenylquinoline core. For instance, derivatives of this compound can undergo specific reactions to form extended polyaromatic structures. The presence of the quinoline (B57606) and phenyl rings allows for targeted modifications and coupling reactions. Common synthetic routes include:

Friedländer Annulation: A classical method for synthesizing quinolines, which can be adapted to produce functionalized 3-phenylquinoline derivatives by condensing an appropriate 2-aminobenzophenone (B122507) with a compound containing a reactive methylene (B1212753) group.

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling are employed to synthesize the 3-phenylquinoline core itself, for example, by reacting 3-bromoquinoline (B21735) with phenylboronic acid. This method is also used to further functionalize the molecule.

[3+1+1+1] Annulation: Innovative methods, such as the annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO), provide routes to 3-arylquinolines, showcasing the modularity of quinoline synthesis.

These synthetic strategies enable the incorporation of the 3-phenylquinoline unit into larger, more intricate molecular architectures, which are explored for applications in medicinal chemistry and materials science. benthamdirect.com

Synthetic MethodReactants ExampleProduct TypeReference
Suzuki-Miyaura Coupling3-bromoquinoline and phenylboronic acid3-phenylquinoline core
Friedländer Annulation2-aminobenzophenones and methylene ketonesSubstituted quinolines lookchem.com
Scholl Reaction3-phenylquinoline derivatives and DDQExtended polyaromatic structures

Incorporation into Polymer Matrices and Advanced Materials

The structural rigidity and aromatic nature of 3-phenylquinoline make it a candidate for integration into advanced materials. When used as a monomer or a structural motif within a polymer chain, it can impart desirable thermal, mechanical, and photophysical properties. Structurally similar compounds, such as phenylquinoxalines, are known to form high-performance polymers with exceptional thermal and oxidative stability.

A key application is in the synthesis of Covalent Organic Frameworks (COFs). For example, a 3-phenylquinoline derivative has been used to synthesize a COF known as P3Qy-1RC. These materials are crystalline, porous polymers with a well-defined structure, making them suitable for applications in gas storage, separation, and catalysis. The planarity and interactive potential of the 3-phenylquinoline unit help stabilize the framework through π-π stacking interactions.

Role in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, small molecules serve as crucial tools to investigate protein function and activity. researchgate.net 3-Phenylquinoline derivatives have emerged as valuable chemical probes for this purpose. nih.gov These probes can be designed to interact with specific proteins, allowing researchers to study their roles in complex biological systems. mdpi.com

A notable example is the 3-phenylquinoline derivative identified as PQ1 . This compound was discovered to be an antagonist of the transcriptional activity of the p53 protein. nih.govresearchgate.net The p53 protein is a critical tumor suppressor that regulates cellular responses to stress. nih.gov By using PQ1, researchers can modulate p53's activity and study the downstream effects on gene expression and cellular pathways.

Key findings from the research on PQ1 include:

It decreases the expression of p21, a known target gene of p53. nih.govresearchgate.net

It thermally stabilizes the wild-type p53 protein, indicating a direct interaction. nih.gov

Transcriptomics analysis confirmed that PQ1 induces a gene expression profile similar to other known p53 transcriptional inhibitors. nih.govresearchgate.net

Such studies demonstrate how 3-phenylquinoline-based molecules can be used as chemical tools to "pinpoint the physiological functions of" specific proteins like p53, aiding in the discovery of new drug targets and the elucidation of complex disease mechanisms. nih.govresearchgate.netnih.gov

CompoundProtein TargetObserved EffectResearch ApplicationReference
PQ1 (3-Phenylquinoline derivative)p53Antagonist of transcriptional activity; decreased p21 expression.Chemical probe to study p53 function and pathways. nih.govresearchgate.net

Ligand Design in Homogeneous and Heterogeneous Catalysis

The quinoline scaffold is a privileged structure in ligand design for transition metal catalysis due to the coordinating ability of its nitrogen atom. The 3-phenylquinoline structure, in particular, offers a blend of electronic and steric properties that can be harnessed to create efficient catalysts.

In Homogeneous Catalysis: 3-Phenylquinoline has been identified as a highly effective ligand for transition metal-catalyzed reactions. Specifically, it is used in C-H activation reactions, such as the γ-C(sp³)–H olefination of amines. In these systems, the quinoline nitrogen coordinates to the metal center (e.g., palladium or gold), while the phenyl group at the 3-position can influence the ligand's electronic properties and steric environment around the metal, thereby tuning the catalyst's reactivity and selectivity. nih.gov The activity of gold catalysts, for instance, has been shown to inversely correlate with the Lewis basicity of the ligand, a property that can be modified by substituents on the quinoline framework. nih.gov

In Heterogeneous Catalysis: While the direct use of 3-phenylquinoline hydrochloride in heterogeneous catalysts is less documented, the broader class of quinolines is employed in systems where the catalyst is supported on a solid material. For example, quinolines have been part of catalytic systems using zeolite-based supports. rsc.org In such setups, the total yield of desired products was found to be positively related to the concentration of Lewis acid sites on the catalyst. rsc.org Thiol-functionalized mesoporous silica (B1680970) has also been used to immobilize palladium, creating highly active and reusable heterogeneous catalysts for cross-coupling reactions that produce scaffolds like 3-phenylquinoline. lookchem.com The principles of ligand design learned from homogeneous systems, including the role of steric and electronic effects of substituents like the 3-phenyl group, can inform the development of more sophisticated and efficient heterogeneous catalysts.

Catalysis TypeMetal Center (Example)Reaction Type (Example)Role of Quinoline LigandReference
HomogeneousPalladium, GoldC-H Activation, Cross-CouplingCoordinates to metal; steric/electronic tuning. nih.gov
HeterogeneousPalladium, Zinc/NickelCross-Coupling, Quinoline SynthesisComponent of catalyst system on solid support (e.g., silica, zeolite). lookchem.comrsc.org

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation 3-Phenylquinoline (B3031154) Scaffolds with Enhanced Target Specificity

The future of 3-phenylquinoline-based therapeutics lies in the rational design of molecules with high affinity and specificity for their biological targets, thereby maximizing efficacy and minimizing off-target effects. Modern drug design strategies are moving beyond traditional synthesis and screening to more targeted, computer-aided approaches.

Key strategies for enhancing target specificity include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. For instance, quinazoline derivatives, which share a core structure with quinolines, have been designed to selectively inhibit the ATP binding pocket of the Epidermal Growth Factor Receptor (EGFR) nih.gov. Bulky substituents at specific positions can be introduced to target the hinge binding region, creating more stable and favorable interactions nih.gov.

Pharmacophore Modeling: By identifying the essential structural features (pharmacophores) required for biological activity, new scaffolds can be designed. This has been applied to develop dual inhibitors, such as 3-phenylquinazolin-2,4(1H,3H)-diones that target both VEGFR-2 and c-Met tyrosine kinases based on the pharmacophore of known inhibitors like cabozantinib nih.gov.

Modular Scaffolds: A highly modular design allows for systematic modification and optimization. Researchers have introduced quinoline-based probes with three distinct domains that can be independently engineered to tune photophysical properties, compound polarization, and structural diversity for applications like live-cell imaging nih.gov. This modularity can be translated to therapeutic design, allowing for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties nih.gov.

Computational and Simulation Studies: Molecular docking and molecular dynamics simulations are crucial for predicting how a compound will bind to its target and for assessing the stability of the interaction. These computational tools help in prioritizing which derivatives to synthesize, saving time and resources nih.gov.

Table 1: Rational Design Strategies for Quinoline-Based Scaffolds
Design StrategyObjectiveExample Target(s)Key Outcome
Structure-Based DesignEnhance binding affinity and selectivityEGFR, VEGFR-2, c-MetDevelopment of potent and selective kinase inhibitors nih.govnih.gov.
Pharmacophore ModelingIdentify key features for activity; design dual inhibitorsVEGFR-2/c-MetCreation of compounds with dual inhibitory activity against multiple cancer-related kinases nih.gov.
Modular ScaffoldsSystematic optimization of propertiesIntracellular pHHighly tunable fluorescent probes for live-cell imaging nih.gov.
Computational SimulationPredict binding modes and stabilityEGFRPrioritization of potent analogues for synthesis based on lower RMSD and more stable interactions nih.gov.

Exploration of Synergistic Effects with Other Therapeutic Agents

Combining 3-phenylquinoline derivatives with other therapeutic agents offers a promising strategy to enhance treatment efficacy, overcome drug resistance, and potentially reduce individual drug doses to minimize toxicity. The exploration of synergistic combinations is a critical area for future research.

A notable example involves the 3-phenylquinoline derivative PQ1, which was identified as an antagonist of p53 transcriptional activity. In studies, PQ1 demonstrated the ability to increase the sensitivity of SW480 colon cancer cells to the conventional chemotherapy drug 5-fluorouracil (5FU) nih.gov. This suggests that by modulating key cellular pathways like p53, 3-phenylquinoline compounds could resensitize resistant tumors to standard treatments.

Mechanisms that could be exploited for synergy include:

Targeting Parallel Pathways: Combining a 3-phenylquinoline derivative that targets one signaling pathway (e.g., a specific kinase) with a drug that targets a parallel survival pathway.

Overcoming Resistance: Using a 3-phenylquinoline compound to inhibit a mechanism of drug resistance, such as drug efflux pumps or pathways that are activated in response to initial therapy.

Enhancing Apoptosis: Combining a 3-phenylquinoline derivative that primes cells for apoptosis with a second agent that triggers the apoptotic cascade. For example, natural compounds like curcumin have been shown to increase the activity of paclitaxel by inhibiting the pro-survival NF-κB pathway mdpi.com.

Table 2: Potential Synergistic Combinations Involving Quinoline-like Scaffolds
Compound/ClassCombination PartnerDisease ContextPotential Synergistic Mechanism
3-Phenylquinoline Derivative (PQ1)5-Fluorouracil (5FU)Colon CancerIncreased sensitivity to chemotherapy via p53 antagonism nih.gov.
Quinoline-based Kinase InhibitorsStandard Chemotherapy (e.g., Paclitaxel)Various CancersInhibition of survival pathways (e.g., NF-κB, PI3K/Akt) to enhance chemotherapy-induced cell death mdpi.com.
Quinoline-based EGFR InhibitorsOther Targeted Therapies (e.g., MET inhibitors)Lung CancerDual blockade of redundant signaling pathways to prevent therapeutic escape.

Advanced Mechanistic Elucidation through Omics Technologies

To fully realize the therapeutic potential of 3-phenylquinoline hydrochloride and its derivatives, a deep understanding of their mechanism of action is essential. "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful, high-throughput tools to investigate the complex molecular interactions of these compounds within a biological system nih.govmdpi.com.

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, revealing how a compound alters gene expression. For example, transcriptomic analysis confirmed that the 3-phenylquinoline derivative PQ1 induces a gene expression profile similar to that of a known p53 transcriptional inhibitor, providing strong evidence for its mechanism of action nih.gov.

Proteomics: By studying the entire protein complement of a cell, proteomics can identify the direct targets of a drug, as well as downstream changes in protein expression and post-translational modifications nih.gov. This can uncover unexpected off-target effects or reveal novel mechanisms of action.

Metabolomics: This approach profiles the complete set of small-molecule metabolites. It can provide a real-time snapshot of the physiological state of a cell and show how a 3-phenylquinoline derivative perturbs metabolic pathways, which is particularly relevant for cancer and metabolic diseases nih.govmdpi.com.

Integrating data from these different omics layers can provide a comprehensive, systems-level understanding of a drug's effects, facilitating the identification of predictive biomarkers and the elucidation of resistance mechanisms plos.org.

Table 3: Application of Omics Technologies in 3-Phenylquinoline Research
Omics TechnologyInformation GainedTranslational Application
TranscriptomicsChanges in gene expression profilesConfirming mechanism of action; identifying pathways affected by the drug nih.gov.
ProteomicsIdentification of drug targets and off-targets; changes in protein levels and modificationsValidating target engagement; understanding resistance mechanisms mdpi.comnih.gov.
MetabolomicsAlterations in metabolic pathwaysIdentifying biomarkers of drug response; understanding metabolic reprogramming nih.govmdpi.com.

Development of Novel Applications Beyond Existing Paradigms

While much research on quinoline (B57606) derivatives has focused on anticancer and antimicrobial activities, the versatility of the 3-phenylquinoline scaffold opens doors to a wide range of novel applications rsc.org.

Molecular Probes and Bio-imaging: The fluorescent properties of the quinoline core can be harnessed to create molecular probes for biological research. A rationally designed quinoline-based scaffold has been developed as a fluorescent small molecule for live-cell imaging, with a unique two-stage fluorescence response to intracellular pH nih.gov. This highlights the potential for developing 3-phenylquinoline derivatives as sensors for specific ions, molecules, or micro-environmental conditions within cells.

Targeting Neurodegenerative and Developmental Diseases: The identification of a 3-phenylquinoline derivative (PQ1) as an antagonist of p53 transcriptional activity is significant because inappropriate p53 activation is implicated in tissue damage, human developmental syndromes, and neurodegenerative diseases nih.gov. This suggests that such compounds could be developed as chemical tools to study p53 function or as lead compounds for therapies targeting dysfunctional p53 activation in non-cancer contexts nih.gov.

Antiviral Agents: The quinoline scaffold has shown promise in antiviral research. Recently, 2-phenylquinoline (B181262) derivatives have been discovered to possess broad-spectrum activity against coronaviruses, including SARS-CoV-2 acs.org. This opens a new and urgent therapeutic avenue for the exploration of 3-phenylquinoline analogues.

Targeting Non-Canonical DNA Structures: Certain quinoline derivatives have been developed to target and stabilize G-quadruplexes (G4), which are non-canonical DNA structures found in telomeres and gene promoter regions mdpi.com. As G4 structures are involved in regulating key cellular processes like transcription and replication, G4-stabilizing ligands represent a novel therapeutic strategy for cancer and other diseases mdpi.com.

Addressing Synthetic Challenges for Scalability and Sustainability

For any promising compound to be translated from the laboratory to the clinic, its synthesis must be efficient, cost-effective, and scalable. Many classical methods for synthesizing quinolines, such as the Skraup or Friedlander syntheses, often require harsh conditions, multi-step processes, and produce significant waste nih.gov. Future research must focus on modern, sustainable synthetic methodologies.

Challenges and future directions in synthesis include:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic routes. This includes the use of microwave-assisted and ultrasound-assisted synthesis, which can dramatically reduce reaction times and improve yields nih.gov. The use of greener catalysts, such as ionic liquids, is also being explored for quinoline synthesis researchgate.net.

Scalability and Process Optimization: A significant challenge in medicinal chemistry is optimizing a lead compound for large-scale production . This involves developing robust synthetic routes that are safe, reproducible, and economically viable for manufacturing. Collaboration with process chemists and chemical engineers is crucial at this stage.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety for hazardous reactions, and easier scalability. Adapting synthetic routes for 3-phenylquinoline derivatives to flow chemistry could be a key enabler for sustainable, large-scale production.

Table 4: Comparison of Synthetic Methodologies for Quinoline Derivatives
MethodologyDescriptionAdvantagesRelevance to 3-Phenylquinoline
Classical Methods (e.g., Skraup, Friedlander)Traditional multi-step syntheses often requiring harsh conditions (e.g., strong acids, high temperatures) nih.gov.Well-established and versatile for a variety of substitutions.Provide foundational routes but often lack sustainability.
Microwave/Ultrasound-Assisted SynthesisUse of microwave or ultrasonic irradiation to accelerate reactions nih.gov.Reduced reaction times, higher yields, cleaner reactions.Offers a greener alternative for rapid library synthesis and optimization.
Green CatalysisEmploying environmentally benign catalysts like ionic liquids or nanoparticles researchgate.netnih.gov.Improved atom economy, catalyst recyclability, milder reaction conditions.Enhances the sustainability and efficiency of the synthesis.
Flow ChemistryReactions are performed in a continuously flowing stream rather than a batch.Enhanced safety, precise control over reaction parameters, easy scalability .A key future direction for large-scale, industrial production of a successful drug candidate.

Q & A

Q. What are the common synthetic routes for preparing 3-phenylquinoline hydrochloride, and what are their key intermediates?

this compound is typically synthesized via multi-step reactions involving condensation, cyclization, and acidification. For example:

  • Route 1 : Condensation of intermediates like 4-(3-hydroxypropyl)-1H-imidazole with dimethylcarbamoyl chloride under triethylamine catalysis, followed by reaction with SOCl₂ and cyclization using t-BuOK/THF .
  • Route 2 : Protection of imidazole derivatives with trimethylsilyl (TMS) groups, reduction with diisobutylaluminum hydride (DBAH), and subsequent cyclization with SOCl₂ .
  • Improved Methods : A 5-step chain reaction starting from chlorinated ketones, involving reduction, etherification, amination, and acidification with HCl·EA for higher yield and scalability .

Q. Key Intermediates :

  • Chlorinated quinoline derivatives (e.g., 2-chloroquinoline-3-carbaldehydes) .
  • Trimethylsilyl-protected intermediates for controlled reactivity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of volatile reagents (e.g., SOCl₂, acetonitrile) .
  • Storage : Store in airtight containers at -20°C to prevent degradation, and avoid long-term storage due to potential instability .
  • Disposal : Follow federal/state regulations for hazardous waste, using qualified personnel and appropriate protective gear during disposal .

Q. Which purification techniques are effective for obtaining high-purity this compound?

  • Recrystallization : Use solvents like ethanol or THF to remove impurities .
  • Column Chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for separation of quinoline derivatives .
  • Acid-Base Extraction : Utilize the compound’s solubility in acidic aqueous phases (via protonation) and organic phases (free base form) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the efficiency of this compound synthesis?

Parameter Optimization Strategy Reference
Catalysts Use Lewis acids (e.g., AlCl₃) to accelerate cyclization steps .
Temperature Maintain reflux conditions (e.g., 80°C in acetonitrile) for condensation reactions .
Stoichiometry Adjust molar ratios of reagents (e.g., 1.2 equivalents of SOCl₂) to minimize side products .
Solvent Choice Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation of 3-phenylquinoline derivatives?

  • Multi-Technique Cross-Validation : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm molecular structure .
  • Isotopic Labeling : Use [¹⁴C]-labeled intermediates (e.g., [¹⁴C]-4-methylbenzonitrile) to track reaction pathways and validate synthetic routes .
  • Computational Modeling : Compare experimental IR/UV-Vis spectra with DFT-calculated spectra to identify structural anomalies .

Q. How do structural modifications to the quinoline scaffold influence the biological activity of this compound analogs?

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 2-position enhances enzyme inhibitory activity (e.g., FABP4/5 inhibitors) .
  • Side Chain Functionalization : Adding hydrophilic groups (e.g., -OH, -NH₂) improves solubility and target binding in vitro .
  • In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins .

Q. Data Contradiction Analysis Example

Issue Resolution Method Reference
Conflicting NMR signalsVariable-temperature NMR to assess dynamic rotational isomerism .
Discrepant melting pointsDifferential scanning calorimetry (DSC) to verify purity and polymorphic forms .

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